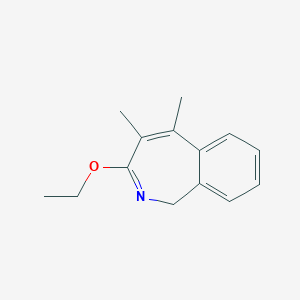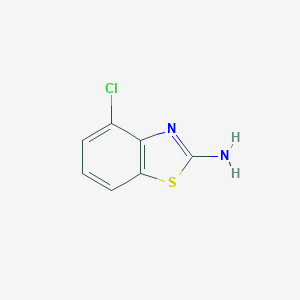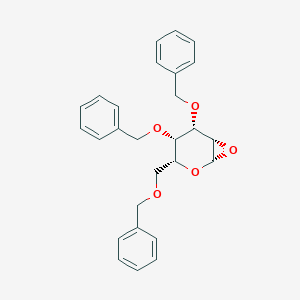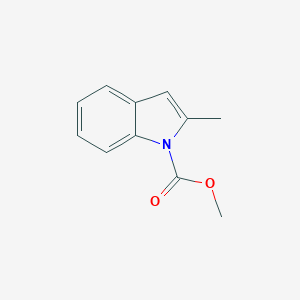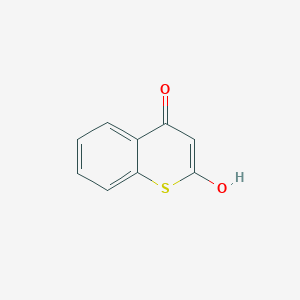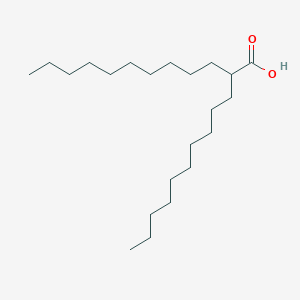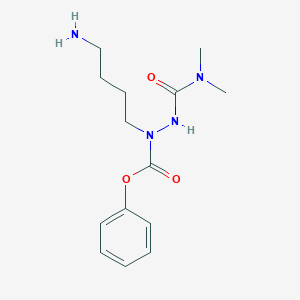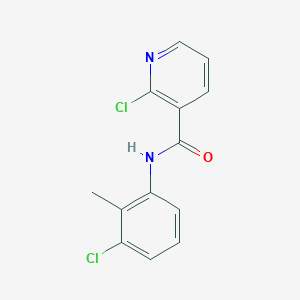
2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H10Cl2N2O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyridine derivatives has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves using 2-pyridone as the raw material to perform a nitration reaction and an N-alkylation reaction for amino protection .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” consists of a pyridine ring substituted with a chloro group and a carboxamide group. The carboxamide group is further substituted with a 3-chloro-2-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse and depend on the functional groups attached to the pyridine ring. For instance, pyridine derivatives with electron-withdrawing groups undergo reactions such as ring cleavage methodology reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide”, the exact physical properties such as density, boiling point, and melting point are not available in the retrieved data .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyridine derivatives, including structures related to 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide, are pivotal in medicinal chemistry. They exhibit a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. The versatility of pyridine as a core structure allows for the development of novel therapeutic agents targeting various diseases. Research emphasizes the importance of pyridine derivatives in synthesizing biologically active compounds, highlighting their potential in creating new drugs with improved efficacy and safety profiles (Abu-Taweel et al., 2022).
Organic Synthesis and Catalysis
In the realm of organic synthesis, pyridine and carboxamide derivatives are employed as key intermediates for constructing complex molecules. Their reactivity and ability to participate in various chemical reactions make them invaluable tools for chemists. These compounds are often used in the synthesis of heterocyclic compounds, which are central to many drugs and materials. Studies illustrate the utility of pyridine derivatives in catalysis, offering pathways to synthesize diverse chemical structures efficiently (Li et al., 2019).
Environmental Applications and Biocides
Research into non-oxidizing biocides for preventing biofouling in reverse osmosis systems reviews the efficacy and safety of compounds that could include analogs of 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. These biocides are evaluated for their antimicrobial efficiency, compatibility with membrane systems, and applicability in treating drinking water, emphasizing the need for safe and effective antifouling agents (Da-Silva-Correa et al., 2022).
properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUWHZOQTCSWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354439 |
Source


|
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |
CAS RN |
57841-61-9 |
Source


|
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



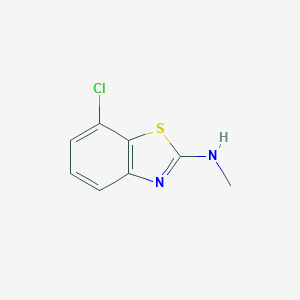
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
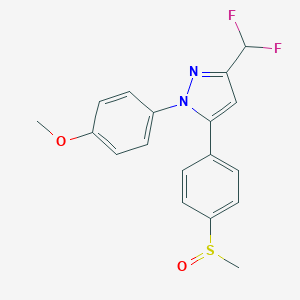
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
